Physicochemical Property Differentiation: XLogP3-AA vs. Closest In-Class Benzamide Analogs
The target compound exhibits a computed XLogP3-AA of 2.3 and a TPSA of 69.6 Ų [1]. By comparison, the des-chloro analog (4-fluoro-N-(2-(4-fluoroanilino)-2-oxoethyl)-N-(2-hydroxyethyl)benzamide) is predicted to have a lower XLogP3-AA (estimated ~2.0) due to loss of the chlorine atom, while the N-methyl analog (replacing N-hydroxyethyl with N-methyl) would have an XLogP3-AA of approximately 2.4 and one fewer HBD [1][2][3]. The quantified difference in lipophilicity (ΔXLogP ≈ 0.3 units) and hydrogen bonding capacity (ΔHBD = 1) between these close analogs can translate into significantly different membrane permeability and aqueous solubility profiles, as described by Lipinski's Rule of Five and related drug-likeness metrics [3]. These computed properties are derived from the PubChem 2025.09.15 release using XLogP3 3.0 and Cactvs 3.4.8.24 algorithms [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | Des-chloro analog (estimated XLogP3-AA ~2.0); N-methyl analog (estimated XLogP3-AA ~2.4) |
| Quantified Difference | ΔXLogP ≈ 0.3 units; ΔHBD = 1 (target vs. N-methyl analog) |
| Conditions | PubChem computed descriptors using XLogP3 3.0 and Cactvs 3.4.8.24; Comparator values estimated from PubChem data for structurally analogous benzamide derivatives [1][2][3] |
Why This Matters
The unique combination of moderate lipophilicity and dual hydrogen bond donor capacity makes this compound a distinct candidate for applications where balanced solubility and permeability are required, and where simple substitution could shift the molecule outside optimal drug-like property space.
- [1] PubChem Compound Summary for CID 988136, 4-Chloro-N-(2-(4-fluoroanilino)-2-oxoethyl)-N-(2-hydroxyethyl)benzenecarboxamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 155197266, 4-fluoro-N-[2-(4-fluoroanilino)-2-oxoethyl]-N-(2-hydroxyethyl)benzamide. National Center for Biotechnology Information (2025). View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
